molecular formula C11H14N4O4 B12443433 7-Deaza-2'-dG

7-Deaza-2'-dG

Cat. No.: B12443433
M. Wt: 266.25 g/mol
InChI Key: PFCLMNDDPTZJHQ-RNJXMRFFSA-N
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Description

7-Deaza-2’-deoxyguanosine is a modified nucleoside in which the nitrogen atom at the seventh position of the guanine base is replaced by a carbon-hydrogen group. This modification results in the inability of the nucleoside to form a hydrogen bond at position seven, which can significantly affect the structure and function of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-2’-deoxyguanosine typically involves the halogenation of nucleobases followed by nucleophilic substitution reactions. One common method includes the use of iodine oxidation or 0.5M CSO in anhydrous acetonitrile with a three-minute oxidation time . Another approach involves the use of dithiothreitol, isopropyl-β-D-thiogalactopyranoside, kanamycin sulfate, and ampicillin in a reaction buffer at pH 7.1, with specific concentrations of potassium chloride, magnesium chloride, and dithiothreitol .

Industrial Production Methods

Industrial production methods for 7-Deaza-2’-deoxyguanosine are not extensively documented, but they likely involve large-scale synthesis using similar chemical reactions and conditions as those used in laboratory settings. The use of automated synthesizers and high-throughput purification techniques would be essential for efficient production.

Mechanism of Action

7-Deaza-2’-deoxyguanosine exerts its effects by altering the hydrogen bonding patterns in nucleic acids. This modification can affect the stability and conformation of DNA and RNA, leading to changes in their biological functions. The compound targets specific nucleic acid sequences and can interfere with processes such as replication, transcription, and translation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Deaza-2’-deoxyguanosine is unique due to its specific modification at the seventh position, which significantly alters its hydrogen bonding capabilities and affects the overall structure and function of nucleic acids. This makes it a valuable tool in various scientific and medical research applications .

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8-/m0/s1

InChI Key

PFCLMNDDPTZJHQ-RNJXMRFFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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